N,N-bis(3-ethoxypropyl)octan-1-amine

Description

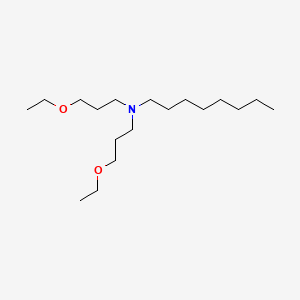

N,N-bis(3-ethoxypropyl)octan-1-amine is a tertiary amine featuring two 3-ethoxypropyl groups attached to a central nitrogen atom, with an octyl chain as the third substituent. While direct studies on this compound are sparse in the provided evidence, its structural analogs provide insights into its likely physicochemical and functional properties.

Properties

Molecular Formula |

C18H39NO2 |

|---|---|

Molecular Weight |

301.5 g/mol |

IUPAC Name |

N,N-bis(3-ethoxypropyl)octan-1-amine |

InChI |

InChI=1S/C18H39NO2/c1-4-7-8-9-10-11-14-19(15-12-17-20-5-2)16-13-18-21-6-3/h4-18H2,1-3H3 |

InChI Key |

LQFJXQYYUDJVSZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCN(CCCOCC)CCCOCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Amines, N-(C8-18 and C18-unsaturated alkyl)trimethylenedi-, ethoxylated typically involves the reaction of long-chain alkylamines with ethylene oxide. The process can be summarized as follows:

Alkylation: Long-chain alkylamines (C8-18) are reacted with ethylene oxide under controlled conditions.

Ethoxylation: The resulting product is further ethoxylated by reacting with additional ethylene oxide to achieve the desired degree of ethoxylation.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where the reaction conditions such as temperature, pressure, and the molar ratio of reactants are carefully controlled to ensure high yield and purity. The process involves:

Batch or Continuous Reactors: Depending on the scale, either batch or continuous reactors are used.

Catalysts: Catalysts may be employed to enhance the reaction rate and selectivity.

Purification: The final product is purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Amines, N-(C8-18 and C18-unsaturated alkyl)trimethylenedi-, ethoxylated can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of amines and alcohols.

Substitution: Formation of substituted amines and other derivatives.

Scientific Research Applications

Amines, N-(C8-18 and C18-unsaturated alkyl)trimethylenedi-, ethoxylated has a wide range of applications in scientific research, including:

Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

Biology: Employed in the formulation of biological buffers and reagents.

Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.

Industry: Widely used in the production of detergents, emulsifiers, and dispersants.

Mechanism of Action

The mechanism by which Amines, N-(C8-18 and C18-unsaturated alkyl)trimethylenedi-, ethoxylated exerts its effects is primarily through its surfactant properties. The compound reduces the surface tension of liquids, allowing for better mixing and interaction of different phases. The molecular targets and pathways involved include:

Surface Tension Reduction: The ethoxylated groups interact with water molecules, reducing surface tension.

Micelle Formation: The compound can form micelles, which encapsulate hydrophobic substances, enhancing their solubility in aqueous solutions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N,N-bis(3-ethoxypropyl)octan-1-amine with compounds sharing structural or functional similarities, such as alkyl/aryl-substituted amines, epoxy derivatives, and nitrogen mustards.

N,N-bis(3-phenylpropyl)ethylamine ()

- Structure : Tertiary amine with two 3-phenylpropyl groups and an ethyl chain.

- Functional Groups : Phenyl rings (hydrophobic), ethyl chain.

- Applications : Demonstrated smooth muscle relaxant activity in experimental and clinical studies, likely due to interactions with muscarinic receptors or calcium channels .

- Limited evidence on pharmacological activity, but structural modifications suggest reduced receptor affinity compared to phenylpropyl analogs.

N,N-bis(2,3-epoxypropyl)aniline ()

- Structure : Aromatic amine with two epoxypropyl groups.

- Functional Groups : Epoxy (reactive), aniline ring (electron-rich).

- Comparison: this compound lacks epoxy reactivity, making it less hazardous and more stable. The octyl chain offers superior surfactant-like behavior compared to the aniline-based structure.

Nitrogen Mustard (HN1) ()

- Structure : N,N-bis(2-chloroethyl)ethylamine , a bifunctional alkylating agent.

- Functional Groups : Chloroethyl groups (alkylating), ethyl chain.

- Applications : Chemical warfare agent; induces DNA crosslinking via aziridinium intermediates.

- Comparison: this compound replaces chloroethyl groups with non-reactive ethoxypropyl chains, eliminating alkylating toxicity. The octyl chain reduces volatility compared to HN1’s ethyl substituent, likely improving handling safety.

Schiff Base Antioxidants ()

- Example : N,N-bis(2,5-dihydroxybenzylidene)-4,4’-diphenylmethane (5-DPM).

- Functional Groups : Hydroxyl groups, Schiff base (imine).

- Applications : Antioxidant activity via radical scavenging (DPPH, ABTS assays) .

- Comparison :

- This compound lacks conjugated systems or hydroxyl groups, rendering it ineffective as an antioxidant.

- Ethoxypropyl groups may confer mild surfactant or emulsifying properties, unlike Schiff bases’ redox activity.

Data Table: Key Properties of Compared Compounds

Research Findings and Implications

- Structural Determinants of Function :

- Safety Profile : Unlike nitrogen mustards or epoxy derivatives, This compound lacks reactive groups, aligning with safer handling requirements.

- Potential Applications: Surfactant or emulsifier in formulations requiring balanced hydrophilicity-lipophilicity. Intermediate for quaternary ammonium compounds (e.g., cationic surfactants).

Q & A

Q. What are the recommended synthetic routes for N,N-bis(3-ethoxypropyl)octan-1-amine, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis typically involves alkylation of octan-1-amine with 3-ethoxypropyl halides or tosylates. Key steps include:

- Mannich Cyclocondensation : Reacting 1-(3-ethoxypropyl)-4-oxopiperidine with primary amines and formaldehyde under acidic conditions (e.g., acetic acid in methanol) to form bicyclic intermediates .

- Reduction : Wolff-Kishner reduction (hydrazine hydrate, KOH, triethylene glycol at 160–170°C) to remove carbonyl groups and stabilize the amine structure .

- Optimization : Monitor reaction progress via TLC, use inert atmospheres (nitrogen) to prevent oxidation, and purify via column chromatography (Al₂O₃, benzene:dioxane eluent) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Critical for confirming molecular structure. Key features include:

- FT-IR : Monitor N-H stretches (~3300 cm⁻¹) and C-O ether bonds (~1100 cm⁻¹).

- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.

Q. What are the primary safety considerations when handling this compound?

Methodological Answer:

- Hazard Classification : Likely acute toxicity (oral, dermal) and skin corrosion based on structurally similar amines .

- Protective Measures : Use gloves, lab coats, and fume hoods. Avoid inhalation/contact; rinse exposed skin/eyes immediately with water .

- Spill Management : Contain with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) when characterizing derivatives?

Methodological Answer:

- Variable Temperature (VT) NMR : Resolve dynamic effects (e.g., conformational exchange) by acquiring spectra at different temperatures.

- DFT Calculations : Compare experimental shifts with computational models (e.g., B3LYP/6-311+G(d,p)) to validate assignments .

- Isotopic Labeling : Use deuterated analogs to simplify overlapping signals in crowded regions .

Q. What computational methods are suitable for modeling conformational dynamics in different solvents?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate solvation effects using explicit solvent models (e.g., water, DMSO) to study "chair-chair" conformations observed in bicyclic amines .

- COSMO-RS : Predict solvent-dependent stability via quantum-mechanical solvation models.

- Free Energy Perturbation (FEP) : Quantify energy differences between conformers in polar vs. nonpolar solvents.

Q. How can byproduct formation during alkylation steps be minimized?

Methodological Answer:

- Controlled Stoichiometry : Use excess octan-1-amine to drive monoalkylation and reduce di/tri-alkylated byproducts.

- Phase-Transfer Catalysis : Improve reaction homogeneity (e.g., tetrabutylammonium bromide in biphasic systems).

- In Situ Monitoring : Use LC-MS or inline IR to detect intermediates and adjust reaction parameters in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.